molecular formula C21H20O7 B6431826 ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate CAS No. 299951-57-8

ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate

Cat. No.: B6431826
CAS No.: 299951-57-8
M. Wt: 384.4 g/mol
InChI Key: MMHBEZJFCXQZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen ring system, which is a fused ring system containing both benzene and pyran rings, and a furan ring attached to a carboxylate ester group.

Preparation Methods

The synthesis of ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the furan ring: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, to attach the furan ring to the chromen system.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression.

Comparison with Similar Compounds

Ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate can be compared with other similar compounds, such as:

    Chromen derivatives: These compounds share the chromen ring system and may have similar biological activities.

    Furan derivatives: These compounds contain the furan ring and may have similar chemical reactivity.

    Carboxylate esters: These compounds contain the carboxylate ester group and may have similar physical and chemical properties.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-(7-acetyloxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-6-13-9-14-19(10-18(13)27-12(3)22)26-11-15(20(14)23)16-7-8-17(28-16)21(24)25-5-2/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHBEZJFCXQZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.